Cyanoacetyl Tofacitinib Cyanoacetyl Tofacitinib
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201204
InChI:
SMILES:
Molecular Formula: C₁₉H₂₁N₇O₂
Molecular Weight: 379.42

Cyanoacetyl Tofacitinib

CAS No.:

Cat. No.: VC0201204

Molecular Formula: C₁₉H₂₁N₇O₂

Molecular Weight: 379.42

* For research use only. Not for human or veterinary use.

Cyanoacetyl Tofacitinib -

Specification

Molecular Formula C₁₉H₂₁N₇O₂
Molecular Weight 379.42

Introduction

Chemical Structure and Properties

Cyanoacetyl Tofacitinib has the molecular formula C19H21N7O2 and a molecular weight of 379.4 g/mol. According to PubChem data, it is also known by its systematic name 3-(4-(((3R,4R)-1-(2-Cyanoacetyl)-4-methylpiperidin-3-yl)(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile . The compound features a distinctive chemical structure that incorporates elements essential for its biological activity.

The structure of Cyanoacetyl Tofacitinib includes a pyrrolo[2,3-d]pyrimidine scaffold with a N-methyl, N-(1-cyanoacetyl-4-methylpiperidin-3-yl) amino moiety at position 4, which is characteristic of many JAK inhibitors . This scaffold is crucial for its interaction with JAK enzymes. The compound is described as a pyridopyrimidine with a N-methyl, N-(1-cyanoacetyl-4-methylpiperidin-3-yl) amino moiety substituting for pyrrolo[2,3-d]pyrimidine .

Table 1. Basic Chemical Properties of Cyanoacetyl Tofacitinib

PropertyValue
Molecular FormulaC19H21N7O2
Molecular Weight379.4 g/mol
CAS Number2459302-77-1
Systematic Name3-(4-(((3R,4R)-1-(2-Cyanoacetyl)-4-methylpiperidin-3-yl)(methyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile
SMILES NotationO=NN(C1CN(C(CC#N)=O)CCC1C)C2=C3C(NC=C3)=NC=N2

The chirality associated with the piperidine ring in Cyanoacetyl Tofacitinib is important for its biological activity. The compound maintains the (3R,4R) configuration at the piperidine ring, which is essential for optimal binding to the target JAK enzymes. This stereochemical consideration is a critical aspect of the compound's structure and explains the challenges associated with its synthesis .

Synthesis Methods

The synthesis of Cyanoacetyl Tofacitinib represents a significant challenge in pharmaceutical chemistry, particularly due to the chirality associated with the piperidine ring. Various methods have been developed for its preparation, with considerations for efficiency, yield, and stereoselectivity.

Cyanoacetylation Approach

One of the primary methods for synthesizing Cyanoacetyl Tofacitinib involves the cyanoacetylation of Tofacitinib or its precursors. This process typically utilizes cyanoacetylating agents such as cyanoacetyl chloride or specialized reagents like 1-cyanoacetyl-3,5-dimethylpyrazole .

The cyanoacetylation process with 1-cyanoacetyl-3,5-dimethylpyrazole has been reported to be more efficient than using other cyanoacetylating agents such as ethyl cyanoacetate, cyanoacetic acid, or acid chloride of cyanoacetic acid. Research indicates this method offers advantages including shorter reaction times and higher product yields compared to conventional approaches .

According to published studies, the cyanoacetylating agent 1-cyanoacetyl-3,5-dimethylpyrazole is prepared by condensing cyanoacetic acid hydrazide with acetyl acetone in the presence of a catalytic amount of concentrated hydrochloric acid. The subsequent cyanoacetylation reaction typically involves refluxing the substrate with the cyanoacetylating agent in toluene, which provides good yields ranging from 80-92% .

Industrial Production Methods

For industrial-scale production, the synthetic approaches are typically optimized for efficiency, yield, and purity. According to recent research, a facile method for synthesis of tofacitinib citrate (TFC) has been developed that could be adapted for the production of Cyanoacetyl Tofacitinib .

The industrial approach described includes:

  • Preparation from diamine intermediate under ambient and solvent-free conditions

  • Elimination of reaction solvents to reduce costs and prevent rejection of organic volatiles

  • Final salt formation using water as a solvent

This environmentally friendly approach could potentially be modified for the industrial production of Cyanoacetyl Tofacitinib, offering advantages in terms of cost-effectiveness and reduced environmental impact. The reported method indicates that the API of tofacitinib citrate was prepared in an ambient and solvent-free condition, which could be relevant for the preparation of related compounds including Cyanoacetyl Tofacitinib .

Pharmaceutical Applications and Mechanism of Action

Cyanoacetyl Tofacitinib, as a derivative of Tofacitinib, is primarily significant in the context of JAK inhibition and its potential applications in treating autoimmune conditions. Understanding its mechanism of action provides insights into its pharmaceutical relevance.

JAK Inhibition Mechanism

Cyanoacetyl Tofacitinib, like Tofacitinib, is expected to function as a JAK inhibitor with a focus on JAK1 and JAK3-mediated signaling pathways. Tofacitinib has a mechanism of action that involves JAK1, JAK2, JAK3, and TYK2 pathway inhibition . The cyanoacetyl group may enhance the binding affinity to the ATP-binding pocket of JAK enzymes, potentially affecting its selectivity profile.

The mechanism involves:

  • Binding to the ATP-binding site of JAK enzymes

  • Inhibition of JAK kinase activity

  • Blockade of JAK/STAT signaling pathway

  • Suppression of cytokine-driven inflammation

Various cytokines like IFN-a, IFN-b, IFN-c and Interleukin (IL)-2 receptors employ Janus Kinase–signal transducers in their signaling pathways, which are the targets of JAK inhibitors like Tofacitinib and potentially Cyanoacetyl Tofacitinib . The cyanoacetyl modification may influence these interactions, potentially leading to differences in potency and selectivity compared to the parent compound.

Role as a Pharmaceutical Intermediate

One of the significant aspects of Cyanoacetyl Tofacitinib is its role as an intermediate in pharmaceutical synthesis. In the development of Tofacitinib and related compounds, Cyanoacetyl Tofacitinib may serve as a key precursor or intermediate in the synthetic pathway.

According to research on molecular hybridization approaches involving Tofacitinib derivatives, hybrid molecules have been investigated for enhanced therapeutic effects . In such contexts, Cyanoacetyl Tofacitinib might serve as a valuable intermediate or building block for the development of novel hybrid molecules with improved properties, contributing to the advancement of JAK inhibitor therapeutics.

Research Findings and Developments

Recent research has expanded the understanding of Cyanoacetyl Tofacitinib and related compounds, highlighting its significance in pharmaceutical development.

Studies on Metabolic Pathways

Research on the metabolic fate of Tofacitinib provides insights relevant to Cyanoacetyl Tofacitinib. Tofacitinib has been identified as a mechanism-based inactivator of cytochrome P450 3A4 (CYP3A4). Studies have demonstrated that Tofacitinib is a concentration-, time-, and NADPH-dependent irreversible inhibitor of CYP3A4 .

The study by Guo et al. reported that:

"The results identified tofacitinib as a concentration-, time-, and NADPH-dependent irreversible inhibitor of CYP3A4. Glutathione (GSH) and superoxide dismutase/catalase offered minor or little protection against the CYP3A4 inactivation."

The metabolic pathways involved the formation of epoxide and α-keto-aldehyde intermediates, with the aldehyde intermediate proposed as key for enzyme inactivation. Given the structural similarity, Cyanoacetyl Tofacitinib may interact with metabolic enzymes in a comparable manner, potentially with variations due to the cyanoacetyl modification .

Development of Prodrug Approaches

Research on prodrug approaches involving Tofacitinib may have implications for Cyanoacetyl Tofacitinib. Studies have investigated reactive oxygen species (ROS)-activated prodrug designs applied to Tofacitinib to potentially avoid its systemic side effects .

Table 2. Pharmacokinetic Parameters of Tofacitinib and a Prodrug Example

ParameterTofacitinibProdrug Example
Half-life (standard)3 hoursSimilar to Tofacitinib (<1 h)
Half-life (XR)6 hoursNot reported
Clearance pathwayCYP3A4 (70%), Renal (30%)Similar with potential modifications

Research indicates that "prodrug 2 displayed a similar pharmacokinetic profile to tofacitinib after single dose i.p. administration to DBA/1 mice," suggesting that prodrug approaches could be promising for modifying the properties of Tofacitinib derivatives . This research direction could potentially be applied to Cyanoacetyl Tofacitinib to develop improved therapeutic agents with enhanced safety profiles.

Novel Molecular Hybridization Approaches

Recent developments include the investigation of novel molecular hybridization approaches involving Tofacitinib derivatives. Compounds like ZX-4C have been developed through the molecular hybridization of Tofacitinib and other moieties .

These hybrid molecules are designed to release the active metabolite Tofacitinib via esterase-mediated activation, followed by entry into conventional metabolic pathways. The research explains:

"The hybrid molecule ZX-4C first releases the active metabolite tofacitinib via esterase-mediated activation, followed by its subsequent entry into the conventional metabolic pathways of tofacitinib. Compared to the direct biotransformation pathway of tofacitinib, this hybrid strategy introduces a critical enzyme-controlled activation stage."

This strategy introduces an enzyme-controlled activation stage that may modulate pharmacokinetic parameters, including drug elimination half-life, plasma concentration, and bioavailability. This research direction may be relevant for the development of novel therapeutic agents based on Cyanoacetyl Tofacitinib or utilizing it as an intermediate in synthetic pathways.

Comparison with Related Compounds

Understanding Cyanoacetyl Tofacitinib in the context of related compounds provides valuable insights into its potential advantages and applications.

Comparison with Tofacitinib

As the parent compound, Tofacitinib serves as the primary reference point for understanding Cyanoacetyl Tofacitinib. Key differences include:

Table 3. Comparison between Tofacitinib and Cyanoacetyl Tofacitinib

FeatureTofacitinibCyanoacetyl Tofacitinib
Molecular FormulaC16H20N6OC19H21N7O2
Molecular Weight312.4 g/mol379.4 g/mol
Structural ModificationBase compoundAddition of cyanoacetyl group
MetabolismPrimarily by CYP3A4 (70%), renal clearance (30%) Expected to have similar but potentially modified metabolic pathways
Half-life3 hours (standard), 6 hours (XR) Not fully characterized in available literature
Clinical Approval StatusFDA approved for various autoimmune conditionsResearch compound/intermediate

The cyanoacetyl modification in Cyanoacetyl Tofacitinib may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, potentially leading to differences in therapeutic profile compared to Tofacitinib. Tofacitinib is metabolized by the hepatic cytochrome P450 (CYP) system, mainly the CYP3A4 enzyme, in the liver (70%) and eliminated by renal clearance (30%) . The modification in Cyanoacetyl Tofacitinib could potentially alter these parameters.

Comparison with Other JAK Inhibitors

Placing Cyanoacetyl Tofacitinib in the broader context of JAK inhibitors provides perspective on its potential position in this therapeutic class.

Table 4. Comparison of JAK Inhibitors

CompoundPrimary JAK SelectivityMain Therapeutic Applications
TofacitinibJAK1, JAK3 with effects on JAK2, TYK2Rheumatoid arthritis, Psoriatic arthritis, Ulcerative colitis
RuxolitinibJAK1, JAK2Myelofibrosis
BaricitinibJAK1, JAK2Rheumatoid arthritis
UpadacitinibJAK1Atopic dermatitis
Cyanoacetyl TofacitinibLikely similar to Tofacitinib with potential modificationsResearch compound/intermediate

The cyanoacetyl modification in Cyanoacetyl Tofacitinib may potentially alter its JAK selectivity profile, which could translate to differences in efficacy and safety compared to other JAK inhibitors. The SAR (structure-activity relationship) implications of this modification could be significant for the development of next-generation JAK inhibitors with improved selectivity profiles.

Relationship to Tofacitinib Nitrosamine Derivatives

Understanding the relationship between Cyanoacetyl Tofacitinib and other Tofacitinib derivatives provides additional context. Tofacitinib Nitrosamine 1 (N-(1-(2-cyanoacetyl)-4-methylpiperidin-3-yl)-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)nitrous amide) is a derivative that shares the cyanoacetyl group feature with Cyanoacetyl Tofacitinib .

This nitrosamine derivative is significant as a reference material for analytical method development, method validation, and quality control in the context of Tofacitinib production. It is described as:

"A highly characterized reference material that meets stringent regulatory standards set for nitrosamine compounds, including those set by USP, EMA, JP, and BP. This nitroso standard is essential for a variety of applications, such as analytical method development, method validation (AMV), and Quality Control (QC), particularly in the context of Tofacitinib production."

The structural relationship between these compounds highlights the importance of Cyanoacetyl Tofacitinib in the broader context of Tofacitinib-related chemistry and pharmaceutical development. The presence of the cyanoacetyl group in both compounds suggests shared synthetic pathways and potentially related analytical considerations.

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